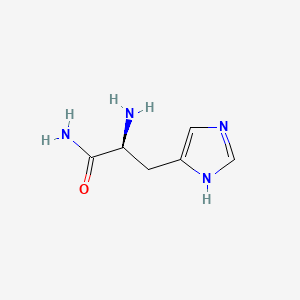

L-Histidinamide

描述

L-Histidinamide is an amidated derivative of the amino acid L-histidine It is known for its role in various biological processes, particularly in mitigating oxidative stress and enhancing cell viability

准备方法

Synthetic Routes and Reaction Conditions: L-Histidinamide can be synthesized through the amidation of L-histidine. The process involves the reaction of L-histidine with an amine source under specific conditions to form the amide bond. The reaction typically requires a coupling agent such as carbodiimide to facilitate the formation of the amide linkage.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale amidation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

化学反应分析

Types of Reactions: L-Histidinamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized in the presence of oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound.

科学研究应用

Chemical Properties and Mechanism of Action

L-Histidinamide acts primarily as a chelating agent , capable of binding metal ions. This property is crucial in mitigating oxidative stress by reducing the availability of free metal ions that can catalyze the production of reactive oxygen species (ROS). The compound interacts with molecular targets such as enzymes and proteins involved in oxidative stress pathways, enhancing cell viability and protecting against cellular damage .

Scientific Research Applications

The following sections detail the diverse applications of this compound across various scientific domains.

Chemistry

- Chelation : this compound is utilized as a chelating agent due to its ability to bind metal ions effectively. This property is valuable in various chemical processes where metal ion availability must be controlled.

Biology

- Cell Protection : Research indicates that this compound plays a significant role in protecting cells from oxidative stress. It enhances cell viability under conditions that typically induce cellular damage .

- Copper Chelation : Studies have shown that this compound exhibits potent copper-chelating activity, which helps alleviate oxidative stress and toxicity in skin cells exposed to copper ions. It has been demonstrated to suppress ROS production and lipid peroxidation in human keratinocytes (HaCaT cells) under copper-induced stress .

Medicine

- Therapeutic Potential : The compound has shown promise in treating conditions related to oxidative stress. Its ability to mitigate the effects of ROS positions it as a potential therapeutic agent for diseases associated with oxidative damage .

- mRNA Delivery Systems : Recent studies have explored the incorporation of this compound-conjugated lipids into lipid nanoparticles (LNPs) for enhanced delivery of mRNA therapeutics. These formulations demonstrate improved endosomal escape and delivery efficiency, particularly in mRNA-based vaccines .

Industrial Applications

This compound is also employed in various industrial formulations where metal ion chelation is essential. Its ability to stabilize products by binding metal ions makes it valuable in sectors such as cosmetics and pharmaceuticals.

Data Tables

The following table summarizes key findings from various studies on this compound:

Case Study 1: Copper Chelation in Skin Cells

In a study involving HaCaT cells, this compound was shown to significantly enhance cell viability under copper-induced oxidative stress conditions. The study demonstrated that this compound effectively suppressed ROS production and lipid peroxidation, suggesting its potential use as a protective agent in dermatological applications .

Case Study 2: mRNA Therapeutics

A recent investigation into lipid nanoparticles revealed that incorporating this compound-conjugated lipids improved mRNA delivery efficiency. The study highlighted that these modified nanoparticles exhibited enhanced endosomal escape capabilities, leading to better therapeutic outcomes in vivo .

作用机制

L-Histidinamide exerts its effects primarily through its ability to chelate metal ions, thereby reducing the availability of free metal ions that can catalyze the production of reactive oxygen species. This chelation activity helps in mitigating oxidative stress and protecting cells from damage. The compound interacts with specific molecular targets, including enzymes and proteins involved in oxidative stress pathways.

相似化合物的比较

L-Histidine: The parent amino acid from which L-histidinamide is derived.

Cysteinamide: Another amidated amino acid with similar chelation properties.

Aspartic Acid: An amino acid with chelation capabilities.

Uniqueness: this compound is unique in its strong cytoprotective action against copper ions, which is more effective than cysteine and cysteinamide despite their higher copper chelation activities . This makes this compound particularly valuable in applications requiring effective mitigation of oxidative stress.

生物活性

L-Histidinamide, a derivative of the amino acid histidine, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and comparative efficacy based on recent research findings.

Overview of this compound

This compound is formed from L-histidine through amidation of the carboxylic acid group. This modification alters its chemical properties and biological activities, making it a subject of interest in pharmacological studies.

- Antioxidant Properties : this compound exhibits significant antioxidant activity. It has been shown to mitigate oxidative stress in various cell types, particularly under conditions induced by harmful agents like copper sulfate (CuSO₄). In studies involving HaCaT cells, this compound demonstrated a protective effect against lipid peroxidation and protein carbonylation induced by CuSO₄ exposure .

- Cell Viability and Cytotoxicity : Research indicates that this compound can enhance cell viability in the presence of cytotoxic agents. For instance, it effectively rescued HaCaT cells from CuSO₄-induced death, outperforming other thiol-containing compounds like cysteine .

- Inhibition of Tumor Cell Migration : this compound has been implicated in inhibiting the migration of tumor cells. In assays with human melanoma and ovarian carcinoma cell lines, it significantly reduced motility stimulated by autotaxin (ATX), a known promoter of cancer cell migration . This inhibition occurs without affecting cell viability.

Comparative Efficacy

A comparative analysis of histidine and its derivatives reveals that this compound possesses unique advantages over other compounds:

| Compound | Effect on Cell Viability | Antioxidant Activity | Tumor Cell Migration Inhibition |

|---|---|---|---|

| This compound | High | Strong | Significant |

| Cysteine | Moderate | Weak | None |

| Histidine | Moderate | Moderate | Moderate |

Case Studies and Research Findings

- Lipid Nanoparticle Modulation : A recent study explored the incorporation of this compound into lipid nanoparticles (LNPs) for improved mRNA delivery systems. The findings suggest that conjugating cholesterol with this compound enhances intracellular delivery efficiency, indicating potential applications in gene therapy .

- Histidine-Rich Peptides : Research on histidine-rich peptides has highlighted their broad biological activities, including antimicrobial effects and enhanced cellular uptake mechanisms. These peptides leverage the properties of histidine and its derivatives, such as this compound, to facilitate drug delivery and therapeutic interventions .

属性

IUPAC Name |

2-amino-3-(1H-imidazol-5-yl)propanamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O.2ClH/c7-5(6(8)11)1-4-2-9-3-10-4;;/h2-3,5H,1,7H2,(H2,8,11)(H,9,10);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBYFJCXMZNLTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30997555 | |

| Record name | 2-Amino-3-(1H-imidazol-5-yl)propanimidic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7621-14-9 | |

| Record name | 2-Amino-3-(1H-imidazol-5-yl)propanimidic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。